Dipotassium 6-O-phosphonatohexose
Description
Significance as a Central Metabolic Intermediate in Cellular Systems
Glucose-6-phosphate stands at a critical crossroads of carbohydrate metabolism, acting as a central hub from which multiple metabolic routes diverge. nih.govresearchgate.netresearchgate.nettuscany-diet.netnih.govdntb.gov.uavaia.com Its fate is intricately regulated and depends on the immediate energy and biosynthetic requirements of the cell. tuscany-diet.net The ability of a cell to efficiently switch between the production (anabolism) and breakdown (catabolism) of molecules is fundamental for its growth and survival, and G6P is a key player in this metabolic flexibility. nih.govresearchgate.netnih.gov In the liver, G6P plays an especially prominent role in maintaining glucose homeostasis for the entire body. nih.govnih.gov
Interconnections with Major Anabolic and Catabolic Biochemical Pathways
The strategic position of glucose-6-phosphate allows it to be channeled into several major biochemical pathways, both for energy generation and for the synthesis of essential biomolecules. wikipedia.orgnih.govresearchgate.nettuscany-diet.netnih.govdntb.gov.uavaia.com These pathways are tightly interconnected, and the flux of G6P through each is carefully controlled by the cell's metabolic state. The primary metabolic fates of G6P are detailed below.
Table 1: Major Metabolic Pathways Involving Glucose-6-Phosphate
| Pathway | Type | Primary Function | Key Enzymes Acting on G6P or its Derivatives |
| Glycolysis | Catabolic | Energy production (ATP) and generation of precursor molecules for other pathways. nih.govvaia.com | Hexokinase/Glucokinase, Phosphoglucose (B3042753) Isomerase wikipedia.orgtuscany-diet.net |
| Pentose (B10789219) Phosphate (B84403) Pathway (PPP) | Anabolic/Catabolic | Production of NADPH for reductive biosynthesis and protection against oxidative stress; synthesis of ribose-5-phosphate (B1218738) for nucleotide and nucleic acid synthesis. wikipedia.orgnih.govtuscany-diet.netepomedicine.comlibretexts.org | Glucose-6-Phosphate Dehydrogenase (G6PD) wikipedia.orglibretexts.org |
| Glycogenesis (Glycogen Synthesis) | Anabolic | Storage of excess glucose as glycogen (B147801), primarily in the liver and muscles. wikipedia.orgtuscany-diet.netepomedicine.com | Phosphoglucomutase, Glycogen Synthase wikipedia.orgepomedicine.com |
| Glycogenolysis | Catabolic | Breakdown of glycogen to release glucose-1-phosphate, which is then converted to G6P for energy. epomedicine.comvaia.com | Glycogen Phosphorylase, Phosphoglucomutase nih.govepomedicine.com |
| Gluconeogenesis | Anabolic | Synthesis of glucose from non-carbohydrate precursors to maintain blood glucose levels during fasting. vaia.comepomedicine.com | Glucose-6-Phosphatase vaia.comepomedicine.com |
| Hexosamine Pathway | Anabolic | Production of amino sugars like glucosamine-6-phosphate, leading to the synthesis of UDP-GlcNAc for glycosylation reactions. nih.govnih.govtaylorandfrancis.com | Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) taylorandfrancis.com |
Detailed Research Findings on the Metabolic Fates of Glucose-6-Phosphate
Glycolysis: When a cell requires energy, G6P is isomerized to fructose-6-phosphate by the enzyme phosphoglucose isomerase. wikipedia.orgtuscany-diet.net This is a crucial step that commits the glucose molecule to the glycolytic pathway, ultimately leading to the production of pyruvate (B1213749), ATP, and NADH. vaia.com The regulation of phosphofructokinase, the next key enzyme in glycolysis, is a critical control point that is allosterically inhibited by high levels of ATP, demonstrating the tight feedback control within the pathway. wikipedia.org
Pentose Phosphate Pathway (PPP): If the cell has a high demand for NADPH or needs to synthesize nucleotides, G6P is directed into the pentose phosphate pathway. wikipedia.orgtuscany-diet.net The first and rate-limiting step of this pathway is the irreversible oxidation of G6P to 6-phosphoglucono-δ-lactone, a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD). wikipedia.orglibretexts.org NADPH is essential for reductive biosynthetic reactions, such as fatty acid synthesis, and for protecting the cell from oxidative damage by regenerating reduced glutathione (B108866). nih.govepomedicine.comnih.gov The ribose-5-phosphate produced is a precursor for the synthesis of DNA and RNA. tuscany-diet.netlibretexts.org
Glycogen Synthesis and Breakdown: In times of high blood glucose, G6P is converted to glucose-1-phosphate by phosphoglucomutase and then stored as glycogen. wikipedia.orgepomedicine.com G6P itself acts as an allosteric activator of glycogen synthase, the key enzyme in glycogen synthesis, promoting the storage of glucose. wikipedia.orgdiabetesjournals.org Conversely, during periods of fasting or exercise, glycogen is broken down (glycogenolysis) to release glucose-1-phosphate, which is then converted back to G6P. vaia.comyoutube.com In the liver, G6P can be dephosphorylated by glucose-6-phosphatase to release free glucose into the bloodstream to maintain blood glucose levels. wikipedia.orgwikipedia.org Muscle cells lack this enzyme and therefore use the G6P they produce for their own energy needs via glycolysis. wikipedia.orgwikipedia.org
Gluconeogenesis: The liver and, to a lesser extent, the kidneys can synthesize glucose from non-carbohydrate sources through gluconeogenesis. vaia.comnih.gov In the final step of this pathway, G6P is hydrolyzed by glucose-6-phosphatase to produce free glucose. vaia.comwikipedia.orgyoutube.com This process is vital for maintaining blood glucose levels during periods of fasting or prolonged exercise. vaia.com
Hexosamine Pathway: A smaller fraction of fructose-6-phosphate, the isomer of G6P, can be shunted into the hexosamine pathway. taylorandfrancis.com This pathway produces UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for the glycosylation of proteins and lipids. taylorandfrancis.com
Table 2: Key Enzymes and their Functions in G6P Metabolism
| Enzyme | Pathway(s) | Function |
| Hexokinase / Glucokinase | Glycolysis | Phosphorylates glucose to form glucose-6-phosphate. wikipedia.orgtuscany-diet.net |
| Phosphoglucose Isomerase | Glycolysis, Gluconeogenesis | Reversibly converts glucose-6-phosphate to fructose-6-phosphate. wikipedia.orgtuscany-diet.net |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | Catalyzes the first committed step, the oxidation of G6P to 6-phosphoglucono-δ-lactone, producing NADPH. wikipedia.orglibretexts.org |
| Phosphoglucomutase | Glycogenesis, Glycogenolysis | Reversibly converts glucose-6-phosphate to glucose-1-phosphate. wikipedia.orgepomedicine.com |
| Glycogen Synthase | Glycogenesis | The key regulatory enzyme for glycogen synthesis, it adds glucose units to a growing glycogen chain. wikipedia.org |
| Glycogen Phosphorylase | Glycogenolysis | The key regulatory enzyme for glycogen breakdown, it removes glucose units from glycogen as glucose-1-phosphate. epomedicine.com |
| Glucose-6-Phosphatase | Gluconeogenesis, Glycogenolysis (in liver) | Hydrolyzes glucose-6-phosphate to free glucose and inorganic phosphate. vaia.comwikipedia.org |
| Glutamine:fructose-6-phosphate amidotransferase (GFAT) | Hexosamine Pathway | Catalyzes the conversion of fructose-6-phosphate to glucosamine-6-phosphate. taylorandfrancis.com |
Dipotassium glucose-6-phosphate, by providing a stable form of the central metabolic intermediate glucose-6-phosphate, is an invaluable tool for biochemical research. The intricate network of anabolic and catabolic pathways that converge and diverge from G6P highlights its fundamental role in cellular energy homeostasis and biosynthesis. Understanding the regulation and flux of G6P through these pathways is crucial for comprehending cellular metabolism in both healthy and diseased states.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
dipotassium;(2,3,4,5-tetrahydroxy-6-oxohexyl) phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2K/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHWCIODKVRLNE-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].[K+].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11K2O9P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60975386 | |
| Record name | Dipotassium 6-O-phosphonatohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-17-8 | |
| Record name | Dipotassium 6-O-phosphonatohexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60975386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Flux Control Governed by Glucose 6 Phosphate
Glycolysis and Glucose-6-Phosphate Metabolism
The entry of glucose into the glycolytic pathway begins with its phosphorylation to glucose-6-phosphate, a reaction catalyzed by the enzyme hexokinase. tuscany-diet.net This initial step is crucial as it traps glucose inside the cell. G6P is then isomerized to fructose-6-phosphate (B1210287), which commits the molecule to continue through glycolysis for ATP production. wikipedia.org This conversion to fructose-6-phosphate is an irreversible step, ensuring the breakdown of glucose for energy. wikipedia.org The concentration of G6P itself is a key regulatory point; high levels of G6P can allosterically inhibit hexokinase, creating a negative feedback loop that matches the rate of glucose entry to the cell's energy requirements. youtube.com
Pentose (B10789219) Phosphate (B84403) Pathway (PPP) and Glucose-6-Phosphate Flux
Glucose-6-phosphate is a critical branch point between glycolysis and the Pentose Phosphate Pathway (PPP). tuscany-diet.netwikipedia.org The diversion of G6P into the PPP is governed primarily by the enzyme glucose-6-phosphate dehydrogenase (G6PD), which catalyzes the first, rate-limiting step of the pathway. jackwestin.comnih.gov This pathway runs parallel to glycolysis and is essential for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) and precursors for nucleotide synthesis, rather than ATP. jackwestin.comlibretexts.org The cell's demand for these products dictates the flux of G6P through the PPP. nih.gov
Oxidative Branch and Nicotinamide Adenine Dinucleotide Phosphate (NADPH) Production
The oxidative phase of the PPP is an irreversible pathway that converts glucose-6-phosphate into ribulose-5-phosphate. libretexts.org This process involves two key steps that produce NADPH. First, G6PD oxidizes G6P to 6-phosphoglucono-δ-lactone, generating one molecule of NADPH. jackwestin.comlibretexts.orgnih.gov Following this, 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of an intermediate to yield ribulose-5-phosphate and a second molecule of NADPH. jackwestin.comlibretexts.org The NADPH produced is vital for reductive biosynthesis, such as fatty acid synthesis, and for protecting the cell against oxidative damage. researchgate.netjackwestin.com The activity of G6PD, and thus the rate of NADPH production, is tightly controlled by the cellular ratio of NADP+ to NADPH, where a high ratio stimulates the enzyme. libretexts.org
Non-Oxidative Branch Metabolites and Intermediates
The non-oxidative branch of the PPP consists of a series of reversible reactions that interconvert sugar phosphates. libretexts.org It allows the ribulose-5-phosphate produced in the oxidative phase to be converted into several other intermediates. Key enzymes in this phase are transketolase and transaldolase. researchgate.net The main products include ribose-5-phosphate (B1218738), a crucial precursor for the synthesis of nucleotides (DNA and RNA), and the glycolytic intermediates fructose-6-phosphate and glyceraldehyde-3-phosphate. jackwestin.comresearchgate.net This link to glycolysis allows the cell to adapt the pathway's output based on its metabolic needs, enabling the conversion of pentose phosphates back into glycolytic intermediates when the demand for NADPH is higher than that for ribose-5-phosphate. libretexts.org
Glycogen (B147801) Metabolism and Glucose-6-Phosphate Regulation
Glucose-6-phosphate is a central figure in managing the body's glucose storage in the form of glycogen, primarily in the liver and muscles. wikipedia.org It acts as a critical signaling molecule, allosterically regulating the key enzymes of both glycogen synthesis and breakdown to ensure that glucose is stored or released according to blood glucose levels. wikipedia.orgjackwestin.com
Glycogen Synthesis Activation by Glucose-6-Phosphate
When blood glucose levels are high, the resulting increase in intracellular glucose-6-phosphate serves as a potent allosteric activator for glycogen synthase, the enzyme responsible for synthesizing glycogen. wikipedia.orgjackwestin.com G6P binds to glycogen synthase, promoting its active conformation and stimulating the conversion of excess glucose into glycogen for storage. tuscany-diet.netwikipedia.org This process begins with the conversion of G6P to glucose-1-phosphate, which is then activated to UDP-glucose before being added to the growing glycogen chain. wikipedia.orgyoutube.com
Regulation of Glycogenolysis by Glucose-6-Phosphate
Conversely, glucose-6-phosphate acts as an inhibitor of glycogenolysis, the process of breaking down glycogen. It achieves this by inhibiting glycogen phosphorylase, the enzyme that cleaves glucose-1-phosphate units from the glycogen chain. nih.govyoutube.com This inhibition is crucial for preventing the wasteful release of glucose from glycogen stores when the cell already has an ample supply of G6P from glycolysis. nih.govyoutube.com This reciprocal regulation ensures that glycogen synthesis and breakdown are not active simultaneously, allowing for efficient management of glucose homeostasis. nih.gov
Interactive Data Tables
Table 1: Key Enzymes in Glucose-6-Phosphate Metabolism
| Pathway | Enzyme | Role in Pathway | Regulation by G6P |
|---|---|---|---|
| Glycolysis | Hexokinase | Phosphorylates glucose to G6P | Inhibited |
| Glycolysis | Phosphoglucose (B3042753) Isomerase | Converts G6P to fructose-6-phosphate | Not directly regulated |
| Pentose Phosphate Pathway | Glucose-6-Phosphate Dehydrogenase (G6PD) | Catalyzes the rate-limiting step of the oxidative branch | Substrate |
| Glycogen Synthesis | Glycogen Synthase | Key enzyme in glycogen synthesis | Activated |
Table 2: Major Products of Pathways Involving Glucose-6-Phosphate
| Pathway | Key Product(s) | Cellular Function |
|---|---|---|
| Glycolysis | Pyruvate (B1213749), ATP | Energy production |
| Pentose Phosphate Pathway (Oxidative) | NADPH, Ribulose-5-phosphate | Reductive biosynthesis, antioxidant defense, nucleotide precursor |
| Pentose Phosphate Pathway (Non-Oxidative) | Ribose-5-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate | Nucleotide synthesis, glycolytic intermediates |
| Glycogen Synthesis | Glycogen | Glucose storage |
Gluconeogenesis and Glucose-6-Phosphate Dephosphorylation
Gluconeogenesis is the metabolic pathway responsible for the synthesis of glucose from non-carbohydrate precursors, such as lactate, glycerol, and certain amino acids. nih.gov This process is crucial for maintaining blood glucose homeostasis, particularly during periods of fasting or starvation. mdpi.comlibretexts.org Glucose-6-phosphate is the final common intermediate in the gluconeogenic pathway before the generation of free glucose. nih.gov
The terminal step of gluconeogenesis is the dephosphorylation of glucose-6-phosphate to yield glucose. This irreversible reaction is catalyzed by the enzyme glucose-6-phosphatase (G6Pase) . nih.govlibretexts.org
Reaction: Glucose-6-phosphate + H₂O → Glucose + Pi
This enzyme is primarily located in the membrane of the endoplasmic reticulum (ER) of liver and kidney cells, the main sites of gluconeogenesis. wikipedia.orgtaylorandfrancis.com The catalytic site of G6Pase faces the ER lumen. wikipedia.org Therefore, G6P must first be transported from the cytoplasm into the ER lumen by a specific transporter protein, the glucose-6-phosphate translocator (G6PT). taylorandfrancis.comdiabetesjournals.org Once dephosphorylated, free glucose is then transported out of the ER and subsequently released into the bloodstream to be utilized by other tissues. wikipedia.org The absence or deficiency of G6Pase leads to von Gierke's disease (Glycogen Storage Disease Type I), characterized by severe hypoglycemia due to the inability to produce glucose from either gluconeogenesis or glycogenolysis. nih.govtaylorandfrancis.com
The regulation of G6Pase is critical. Its transcription is repressed by insulin (B600854), the hormone indicating high blood glucose, and induced by glucagon (B607659) and glucocorticoids, which signal a need for more blood glucose. youtube.com Studies have shown that whether G6P is produced via direct glucose phosphorylation or through the gluconeogenic pathway, it enters the same cellular pool and is equally effective in activating downstream processes like glycogen synthesis. nih.gov
Hexosamine Biosynthesis Pathway and Glucose-6-Phosphate Utilization
The Hexosamine Biosynthesis Pathway (HBP) is a branch of metabolism that utilizes a small fraction (estimated at 2-5%) of the total glucose flux. nih.govresearchgate.net This pathway produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), a vital substrate for N-linked and O-linked glycosylation of proteins and lipids. nih.govresearchgate.net
Glucose-6-phosphate does not directly enter the HBP. First, it is isomerized to fructose-6-phosphate (F6P) by the enzyme phosphoglucose isomerase, a reversible step shared with glycolysis. nih.govnih.gov F6P then serves as a key substrate for the first and rate-limiting step of the HBP. researchgate.net
The enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) catalyzes the conversion of fructose-6-phosphate and glutamine into glucosamine-6-phosphate. nih.govresearchgate.net This step commits the glucose-derived carbon skeleton to the HBP. Following a series of enzymatic reactions, glucosamine-6-phosphate is ultimately converted to UDP-GlcNAc. nih.gov
The flux through the HBP is highly sensitive to the availability of its substrates, including glucose (as the precursor to F6P), glutamine, acetyl-CoA, and UTP. researchgate.net Increased flux through the HBP is linked to various cellular processes and has been implicated in the pathophysiology of insulin resistance and diabetic complications, as the resulting O-GlcNAcylation can alter the function of numerous intracellular proteins, including transcription factors and signaling molecules. nih.govyoutube.comresearchgate.net
Table 1: Key Enzymes in G6P-Related Pathways
| Enzyme | Pathway | Substrate(s) | Product(s) | Cellular Location | Function |
|---|---|---|---|---|---|
| Glucose-6-Phosphatase (G6Pase) | Gluconeogenesis | Glucose-6-Phosphate | Glucose, Pi | Endoplasmic Reticulum (Liver, Kidney) | Catalyzes the final step of gluconeogenesis, releasing free glucose. wikipedia.orgnih.gov |
| Glutamine:Fructose-6-Phosphate Amidotransferase (GFAT) | Hexosamine Biosynthesis | Fructose-6-Phosphate, Glutamine | Glucosamine-6-Phosphate, Glutamate | Cytosol | Rate-limiting enzyme of the hexosamine biosynthesis pathway. nih.govresearchgate.net |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | Glucose-6-Phosphate | 6-Phosphoglucono-δ-lactone, NADPH | Cytosol | Rate-limiting enzyme of the PPP, produces NADPH for reductive biosynthesis. nih.govwikipedia.org |
De Novo Lipogenesis Interdependence with Glucose-6-Phosphate
De novo lipogenesis (DNL) is the synthesis of fatty acids from non-lipid precursors, primarily carbohydrates. nih.gov This process is particularly active in the liver and adipose tissue. mdpi.comdiabetesjournals.org Glucose-6-phosphate plays a fundamental, albeit indirect, role in fueling DNL by providing both the carbon building blocks and the necessary reducing power. nih.govresearchgate.net
The interdependence operates through two main diversions from the G6P pool:
Glycolysis: G6P is metabolized through glycolysis to produce pyruvate, which is then converted to acetyl-CoA in the mitochondria. Acetyl-CoA is the primary two-carbon donor for fatty acid synthesis. nih.gov Under conditions of energy surplus, mitochondrial citrate (B86180) (formed from acetyl-CoA and oxaloacetate) is transported to the cytosol, where it is cleaved back into acetyl-CoA for use by fatty acid synthase. youtube.com
Pentose Phosphate Pathway (PPP): A significant portion of G6P can be shunted into the PPP. nih.govresearchgate.net The rate-limiting enzyme of this pathway, glucose-6-phosphate dehydrogenase (G6PD) , oxidizes G6P to produce NADPH . wikipedia.org Fatty acid synthesis is a highly reductive process that requires a substantial amount of NADPH. The PPP is the primary source of this reducing equivalent. nih.govresearchgate.net
Therefore, the rate of DNL is tightly coupled to the flux of G6P through both glycolysis and the PPP. mdpi.comresearchgate.net Conditions that lead to an accumulation of hepatic G6P, such as inhibition of G6Pase in glycogen storage disease type I or hyperglycemia in type 2 diabetes, are often associated with increased DNL and can lead to hepatic steatosis (fatty liver). nih.govdiabetesjournals.orgresearchgate.net The transcription factor ChREBP (Carbohydrate Response Element-Binding Protein) is a key regulator that senses high carbohydrate levels, partly through metabolites like G6P, and activates the expression of lipogenic genes. nih.govnih.gov
Dynamic Regulation of Metabolic Flux through Glucose-6-Phosphate in Response to Cellular Demands
The allocation of glucose-6-phosphate among its various potential metabolic fates is a highly dynamic and exquisitely regulated process, ensuring that the cell can adapt to fluctuating energy levels and biosynthetic requirements. nih.govnih.gov The direction of G6P flux is determined by the allosteric regulation of key enzymes, the availability of substrates, and hormonal signals that control gene expression. youtube.com
High Energy State (High ATP/ADP ratio): When cellular ATP levels are high, the primary ATP-producing pathway, glycolysis, is inhibited. High ATP allosterically inhibits phosphofructokinase, a key glycolytic enzyme downstream of G6P. youtube.com This causes G6P to accumulate, promoting its diversion into storage as glycogen (glycogenesis) or into the PPP to produce NADPH for biosynthesis and antioxidant defense. wikipedia.orgyoutube.com
Low Energy State (Low ATP/ADP ratio): In a state of low energy, high levels of AMP activate phosphofructokinase, strongly pulling G6P into the glycolytic pathway to generate ATP. youtube.com
Biosynthetic Demands: When the cell requires precursors for nucleotide synthesis (ribose-5-phosphate) or is undergoing reductive biosynthesis like fatty acid synthesis, the demand for NADPH increases. taylorandfrancis.comnih.gov The resulting rise in the NADP+/NADPH ratio allosterically activates G6PD, channeling more G6P into the pentose phosphate pathway. wikipedia.org
Hormonal Control: Hormones provide systemic regulation. Insulin, released after a meal, promotes the use of glucose by stimulating glycolysis and glycogen synthesis. taylorandfrancis.com Conversely, glucagon, released during fasting, promotes gluconeogenesis in the liver, which involves the dephosphorylation of G6P to release glucose into the blood. youtube.com
This intricate network of regulation ensures that glucose-6-phosphate is efficiently partitioned to meet the immediate and long-term needs of the cell, whether for energy generation, storage, or the synthesis of essential biomolecules. nih.govyoutube.com
Table 2: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Dipotassium glucose-6-phosphate | - |
| Glucose-6-phosphate | G6P |
| Glucose | - |
| Phosphate | Pi |
| Lactate | - |
| Glycerol | - |
| Amino Acids | - |
| Glucose-6-phosphatase | G6Pase |
| Glucose-6-phosphate translocator | G6PT |
| Uridine diphosphate N-acetylglucosamine | UDP-GlcNAc |
| Fructose-6-phosphate | F6P |
| Phosphoglucose isomerase | - |
| Glutamine:fructose-6-phosphate amidotransferase | GFAT |
| Glutamine | - |
| Glucosamine-6-phosphate | - |
| Acetyl-CoA | - |
| Uridine triphosphate | UTP |
| De novo lipogenesis | DNL |
| Pyruvate | - |
| Citrate | - |
| Oxaloacetate | - |
| Fatty acid synthase | - |
| Pentose Phosphate Pathway | PPP |
| Glucose-6-phosphate dehydrogenase | G6PD |
| Nicotinamide adenine dinucleotide phosphate (reduced form) | NADPH |
| Nicotinamide adenine dinucleotide phosphate (oxidized form) | NADP+ |
| Carbohydrate Response Element-Binding Protein | ChREBP |
| Adenosine triphosphate | ATP |
| Adenosine diphosphate | ADP |
| Adenosine monophosphate | AMP |
| Phosphofructokinase | - |
| Ribose-5-phosphate | - |
| Insulin | - |
| Glucagon | - |
Enzymatic and Molecular Interactions Involving Glucose 6 Phosphate
Glucose Phosphorylation and the Production of Glucose-6-Phosphate
The initial step in the cellular utilization of glucose is its phosphorylation to glucose-6-phosphate. wikipedia.org This reaction is crucial as it traps glucose within the cell, since the added charged phosphate (B84403) group prevents G6P from easily crossing the cell membrane. wikipedia.orgnih.gov The phosphorylation of glucose is an irreversible reaction that consumes one molecule of ATP. wikipedia.orgtaylorandfrancis.com
Role of Hexokinases and Glucokinases
The phosphorylation of glucose is catalyzed by a class of enzymes known as hexokinases. wikipedia.orgtaylorandfrancis.com In most mammalian tissues, this function is carried out by hexokinases I, II, and III. proteopedia.org These enzymes are considered "housekeeping enzymes" as they are generally unaffected by physiological, hormonal, and metabolic changes. proteopedia.org A specific isoform, hexokinase IV, also known as glucokinase, is found predominantly in the liver and pancreas. proteopedia.orgwikipedia.org
Hexokinases and glucokinase differ significantly in their kinetic properties and regulatory mechanisms, which reflects their distinct physiological roles. wikipedia.orgyoutube.com
Hexokinases (I-III): These enzymes have a high affinity for glucose (a low Km value), meaning they can function effectively even at low glucose concentrations. youtube.comyoutube.com This characteristic is vital for tissues like the brain and muscles, which require a constant supply of energy. youtube.com Hexokinases are subject to allosteric inhibition by their product, glucose-6-phosphate, which helps to control the influx of glucose into the glycolytic pathway. proteopedia.orgyoutube.com
Glucokinase (Hexokinase IV): In contrast, glucokinase has a lower affinity for glucose (a high Km value) and is only significantly active when glucose concentrations are high, such as after a carbohydrate-rich meal. wikipedia.orgyoutube.com Unlike other hexokinases, glucokinase is not inhibited by physiological concentrations of G6P. nih.govwikipedia.org This allows the liver to efficiently take up and process large amounts of glucose for storage as glycogen (B147801) or for conversion into fatty acids. wikipedia.orgyoutube.com
The table below summarizes the key differences between hexokinases and glucokinase.
| Feature | Hexokinases (I-III) | Glucokinase (Hexokinase IV) |
| Location | Most tissues (e.g., muscle, brain) proteopedia.orgyoutube.com | Primarily liver and pancreas wikipedia.orgyoutube.com |
| Affinity for Glucose | High (Low Km) youtube.comyoutube.com | Low (High Km) wikipedia.orgyoutube.com |
| Substrate Specificity | Acts on glucose, fructose, and mannose youtube.comresearchgate.net | Specific for glucose youtube.comresearchgate.net |
| Inhibition by G6P | Yes proteopedia.orgyoutube.com | No nih.govwikipedia.org |
| Primary Role | Facilitate ATP generation for cellular energy youtube.com | Regulate glucose influx after a meal for storage youtube.com |
Regulatory Mechanisms of Glucose Phosphorylation
The phosphorylation of glucose is a tightly regulated process, ensuring that cellular glucose uptake and utilization match the metabolic needs of the organism. Regulation occurs through several mechanisms, including substrate availability, allosteric regulation, and hormonal control of enzyme concentration. stanford.edu
Allosteric Regulation: As mentioned, hexokinases are allosterically inhibited by their product, G6P. proteopedia.orgditki.com This feedback inhibition prevents the excessive phosphorylation of glucose when the cell's energy needs are met. youtube.com In the liver, glucokinase activity is indirectly regulated by the glucokinase regulatory protein (GKRP). Fructose-6-phosphate (B1210287) enhances the inhibitory effect of GKRP, while fructose-1-phosphate (B91348) counteracts it. researchgate.net
Hormonal Regulation: Hormones play a crucial role in regulating the expression of the genes encoding these enzymes. stanford.edu Insulin (B600854), secreted in response to high blood glucose, upregulates the transcription of glucokinase, phosphofructokinase, and pyruvate (B1213749) kinase. stanford.edu Conversely, glucagon (B607659), released during low blood glucose, downregulates their transcription. stanford.edu In liver cells, insulin induces glucokinase expression through the transcription factor SREBP1c. nih.gov
Substrate Availability: The rate of glucose phosphorylation is also dependent on the concentration of its substrates, glucose and ATP. stanford.edu The transport of glucose into the cell, mediated by glucose transporters (GLUTs), is a key factor. For instance, in hepatocytes, glucose enters primarily through GLUT2. nih.gov
Glucose-6-Phosphate Dehydrogenase (G6PD/G6PDH) System
Glucose-6-phosphate dehydrogenase (G6PD) is a critical housekeeping enzyme found in the cytoplasm of all cells. nih.gov It catalyzes the first and rate-limiting step of the pentose (B10789219) phosphate pathway (PPP). wikipedia.orgmdpi.com This pathway is a major source of NADPH, a reduced cofactor essential for various biosynthetic reactions and for protecting cells against oxidative damage. wikipedia.orgtaylorandfrancis.com
Catalytic Mechanism and Nicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (NADP+)/Nicotinamide Adenine Dinucleotide (NAD+) Cofactor Specificity
The primary reaction catalyzed by G6PD is the oxidation of glucose-6-phosphate to 6-phospho-D-glucono-1,5-lactone. wikipedia.org This reaction involves the transfer of a hydride ion from the C1 position of G6P to its cofactor, resulting in the reduction of the cofactor and the formation of a lactone. acs.org Research on the G6PD from Leuconostoc mesenteroides has identified key amino acid residues involved in the catalytic mechanism. His-240 acts as the general base that abstracts a proton from the C1-hydroxyl group of G6P, while the carboxylate group of Asp-177 stabilizes the resulting positive charge on His-240 in the transition state. His-178 is involved in binding the phosphate group of G6P. acs.org
While G6PD is typically considered to be specific for NADP+, some isoforms can also utilize NAD+ as a cofactor, albeit with different efficiencies. nih.govnih.gov The specificity for either NADP+ or NAD+ is determined by the structural features of the enzyme's cofactor-binding site. nih.gov The preference for NADP+ can be quantified by comparing the specificity constants (kcat/Km) for NADP+ and NAD+. nih.gov In many organisms, the presence of multiple G6PDH isozymes with varying cofactor specificities is a strategy to balance the production of NADPH and NADH according to metabolic needs. nih.gov
The following table details the kinetic parameters of wild-type and mutant G6PDH from E. coli, illustrating the impact of specific residues on cofactor specificity.
| Enzyme | Cofactor | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Wild Type | NADP+ | 25 ± 2 | 340 ± 10 | 1.4 x 10⁷ |
| Wild Type | NAD+ | 1400 ± 200 | 170 ± 20 | 1.2 x 10⁵ |
| K147A Mutant | NADP+ | 120 ± 10 | 2.0 ± 0.1 | 1.7 x 10⁴ |
| K147A Mutant | NAD+ | 1500 ± 200 | 150 ± 10 | 1.0 x 10⁵ |
| R151A Mutant | NADP+ | 300 ± 40 | 1.1 ± 0.1 | 3.7 x 10³ |
| R151A Mutant | NAD+ | 1500 ± 200 | 150 ± 10 | 1.0 x 10⁵ |
| Adapted from: nih.gov |
Diversity of G6PDH Isoforms and Subcellular Localization (e.g., Cytosolic, Plastidial)
In many organisms, including plants, multiple isoforms of G6PDH exist and are localized in different cellular compartments. nih.gov In plants, G6PDH isoenzymes are found in the cytosol and plastids (including chloroplasts and peroxisomes). nih.govnih.gov In Arabidopsis thaliana, the G6PD gene family consists of six members. nih.gov
Cytosolic G6PDH: The gene for cytosolic G6PDH is typically expressed constitutively in most tissues. nih.gov It plays a role in providing NADPH for various biosynthetic processes in the cytosol. nih.gov
Plastidial G6PDH: Plastidial isoforms are crucial for nitrogen assimilation and other reductive biosyntheses that occur in these organelles, especially in non-photosynthetic tissues or during the night. nih.gov The activity of plastidial G6PDHs can be regulated by redox mechanisms involving thioredoxins. nih.gov Recent studies have shown that different G6PD isoforms may be dually targeted to both plastids and peroxisomes, suggesting a redundancy in function within these organelles. oup.com
This subcellular compartmentalization allows for the differential regulation of NADPH production in various parts of the cell, catering to specific metabolic demands.
Complex Regulation of G6PDH Activity (Transcriptional Control, Post-Translational Modifications including Phosphorylation, Acetylation, O-GlcNAcylation, Ubiquitination, Glutarylation, and Allosteric Inhibition)
The activity of G6PDH is subject to a complex and multi-layered regulatory network to control the flux through the pentose phosphate pathway.
Allosteric Regulation: G6PDH is stimulated by its substrate, G6P, and is subject to feedback inhibition by NADPH. wikipedia.org An increased utilization of NADPH for biosynthesis leads to higher levels of NADP+, which in turn stimulates G6PDH activity to replenish the NADPH pool. wikipedia.org
Transcriptional Control: The expression of the G6PDH gene is regulated by various factors. In liver cells, both insulin and glucose have been shown to induce the expression of G6PDH. wmich.edu This transcriptional regulation involves specific transcription factors that bind to promoter regions of the gene. wmich.edu
Post-Translational Modifications (PTMs): G6PDH activity is also finely tuned by a variety of post-translational modifications. researchgate.netnih.gov These modifications can alter the enzyme's structure, stability, and catalytic activity.
Phosphorylation, Acetylation, and O-GlcNAcylation: These modifications have been shown to regulate G6PD enzyme activity. researchgate.netnih.gov For example, O-linked β-N-acetylglucosamine (O-GlcNAc) modification at serine 84 has been found to dramatically increase G6PDH activity. nih.gov There is often a complex interplay between phosphorylation and O-GlcNAcylation in regulating cellular signaling pathways. nih.gov
Ubiquitination and Glutarylation: These PTMs are also involved in the regulation of G6PDH. researchgate.netnih.gov For instance, ubiquitination can affect the stability of the G6PD protein. nih.gov
The intricate regulation of G6PDH at multiple levels ensures that the production of NADPH and pentose phosphates is precisely matched to the cell's metabolic state and requirements for biosynthesis and redox defense.
Critical Role in Cellular Redox Homeostasis and Mitigation of Oxidative Stress
Glucose-6-phosphate (G6P) is a pivotal molecule in maintaining cellular redox balance and protecting against oxidative stress. Its primary role in this capacity is as the initial substrate for the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis. nih.govdiabetesjournals.org The central function of the PPP in redox homeostasis is the production of reduced nicotinamide adenine dinucleotide phosphate (NADPH). diabetesjournals.orgwikipedia.org
The oxidative branch of the PPP, which is initiated by the enzyme glucose-6-phosphate dehydrogenase (G6PD), is the principal source of cytosolic NADPH. wikipedia.orgyoutube.com G6PD catalyzes the oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, a reaction that concurrently reduces NADP+ to NADPH. wikipedia.orgyoutube.com This step is the rate-limiting reaction of the PPP, meaning the flux of G6P through this pathway is largely determined by the activity of G6PD. diabetesjournals.orgwikipedia.org
NADPH is indispensable for the regeneration of reduced glutathione (B108866) (GSH), a critical antioxidant, from its oxidized form (GSSG). nih.govpnas.org This reaction is catalyzed by glutathione reductase, which utilizes NADPH as a cofactor. nih.govpnas.org GSH is then used by glutathione peroxidase to detoxify harmful reactive oxygen species (ROS), such as hydrogen peroxide, by converting them to water. pnas.orgbiorxiv.org This process is especially vital in erythrocytes (red blood cells), which are highly susceptible to oxidative damage due to their continuous exposure to oxygen and their limited capacity for protein synthesis and repair. nih.gov
In addition to its role in the glutathione system, NADPH is also required for the activity of catalase, another key antioxidant enzyme that neutralizes hydrogen peroxide. youtube.comdiabetesjournals.org Furthermore, NADPH serves as a substrate for NADPH oxidases (NOXs), which, under certain conditions, generate ROS for signaling purposes and pathogen destruction by immune cells. nih.govnih.gov This dual function highlights the complex role of G6P metabolism in modulating cellular redox state, contributing to both antioxidant defense and controlled pro-oxidant signaling. nih.govyoutube.comnih.gov
A deficiency in G6PD underscores the importance of the G6P-driven PPP in mitigating oxidative stress. Inherited G6PD deficiency can lead to a reduced capacity to produce NADPH, rendering cells, particularly erythrocytes, vulnerable to oxidative damage. nih.govnih.gov This can result in drug- or infection-induced hemolytic anemia, where red blood cells are prematurely destroyed, leading to jaundice and other complications. pnas.orgnih.govdiabetesjournals.org The inability to maintain adequate levels of reduced glutathione compromises the cell's ability to neutralize ROS, leading to lipid peroxidation, protein damage, and ultimately, cell lysis. pnas.orgjackwestin.com
| Key Component | Role in Redox Homeostasis |
| Glucose-6-Phosphate (G6P) | Initial substrate for the Pentose Phosphate Pathway (PPP). nih.govdiabetesjournals.org |
| Pentose Phosphate Pathway (PPP) | Produces NADPH for antioxidant defense. diabetesjournals.orgwikipedia.org |
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Rate-limiting enzyme of the PPP, catalyzes the first committed step in NADPH production from G6P. diabetesjournals.orgwikipedia.org |
| NADPH | Essential cofactor for glutathione reductase and catalase; maintains a reduced cellular environment. nih.govpnas.orgyoutube.com |
| Glutathione (GSH) | A major antioxidant, regenerated by the NADPH-dependent glutathione reductase. nih.govpnas.org |
| Reactive Oxygen Species (ROS) | Harmful byproducts of metabolism, neutralized by the glutathione and catalase systems. pnas.orgbiorxiv.org |
Glucose-6-Phosphatase (G6Pase) System
The glucose-6-phosphatase (G6Pase) system is a multi-component enzyme complex located within the endoplasmic reticulum (ER) membrane. nih.govyoutube.com It plays a crucial role in glucose homeostasis by catalyzing the final step of both gluconeogenesis and glycogenolysis: the hydrolysis of glucose-6-phosphate to glucose and inorganic phosphate (Pi). pnas.orgjackwestin.com This allows for the release of free glucose into the bloodstream, primarily from the liver and kidneys, to maintain normal blood glucose levels during periods of fasting. nih.govnih.gov The system comprises a catalytic subunit and a glucose-6-phosphate translocase. diabetesjournals.orgyoutube.com
Glucose-6-Phosphatase Catalytic Subunit (G6PC1/G6Pase-α and G6Pase-β)
The catalytic function of the G6Pase system is carried out by the glucose-6-phosphatase catalytic subunit. In humans, there are three isoforms of this subunit: G6PC1 (also known as G6Pase-α), G6PC2, and G6PC3 (also known as G6Pase-β). youtube.combiorxiv.org
G6PC1 (G6Pase-α) is the classical glucose-6-phosphatase. It is primarily expressed in the gluconeogenic tissues of the liver, kidney, and intestine. youtube.comnih.gov Its main function is to maintain interprandial blood glucose homeostasis by hydrolyzing G6P to produce glucose for export from the cell. wikipedia.orgpnas.org Mutations in the G6PC1 gene are the cause of glycogen storage disease type Ia (GSD-Ia), a condition characterized by severe hypoglycemia, hepatomegaly, and accumulation of glycogen in the liver and kidneys. nih.govyoutube.com
G6PC3 (G6Pase-β) is expressed ubiquitously throughout the body. nih.govyoutube.com Unlike G6Pase-α, G6Pase-β is not directly involved in maintaining blood glucose levels. pnas.org Instead, it plays a crucial role in the function and homeostasis of neutrophils and macrophages. nih.govyoutube.com G6Pase-β shares a similar active site structure and mechanism of action with G6Pase-α. biorxiv.org
Glucose-6-Phosphate Translocase (G6PT/SLC37 Family)
For the catalytic subunit of G6Pase to access its substrate, glucose-6-phosphate must first be transported from the cytoplasm into the lumen of the endoplasmic reticulum. This transport is mediated by the glucose-6-phosphate translocase (G6PT), which is a member of the solute carrier family 37 (SLC37). wikipedia.orgnih.gov
G6PT, specifically designated as SLC37A4, is the most well-characterized member of this family. nih.govwikipedia.org It functions as a phosphate-linked antiporter, exchanging cytosolic glucose-6-phosphate for luminal inorganic phosphate (Pi). wikipedia.orgneu.edu G6PT is a highly hydrophobic, multi-transmembrane protein that is essential for the function of the G6Pase system. wikipedia.orgdiabetesjournals.org In gluconeogenic tissues, G6PT couples with G6Pase-α to facilitate glucose production. wikipedia.org In other tissues, it couples with G6Pase-β to support functions such as neutrophil activity. nih.gov
Defects in the SLC37A4 gene lead to glycogen storage disease type Ib (GSD-Ib), which presents with similar metabolic symptoms to GSD-Ia but is also accompanied by myeloid dysfunction, including neutropenia and recurrent infections. nih.govnih.gov The SLC37 family also includes other members like SLC37A1 and SLC37A2, which also function as G6P:Pi antiporters, but their precise physiological roles are still under investigation and appear to be distinct from the maintenance of blood glucose homeostasis. nih.govneu.edu
Mechanisms of Glucose-6-Phosphate Transport and Hydrolysis within the Endoplasmic Reticulum Lumen
The currently accepted model for G6P hydrolysis is the substrate-transport model, which posits a coordinated action of the G6PT and the G6Pase catalytic subunit. nih.govnih.gov The process unfolds as follows:
Transport of G6P: Glucose-6-phosphate, present in the cytoplasm as a product of gluconeogenesis or glycogenolysis, is transported into the lumen of the endoplasmic reticulum by G6PT (SLC37A4). diabetesjournals.orglibretexts.org This transport is an antiport mechanism, where G6P moves into the lumen in exchange for inorganic phosphate (Pi) moving out. wikipedia.org
Hydrolysis of G6P: Once inside the ER lumen, G6P is hydrolyzed by the active site of the G6Pase catalytic subunit (G6Pase-α in the liver). nih.govlibretexts.org This reaction breaks the phosphate ester bond, releasing free glucose and inorganic phosphate into the ER lumen. libretexts.org
Export of Products: The resulting glucose and inorganic phosphate are then transported out of the ER lumen and back into the cytoplasm by other distinct transport proteins. nih.govlibretexts.org The free glucose can then be released from the cell into the bloodstream via glucose transporters located in the plasma membrane. libretexts.org
This compartmentalization is crucial. It segregates the final step of glucose production from the glycolytic pathway in the cytoplasm, preventing a futile cycle of glucose phosphorylation and dephosphorylation. The integrity of the ER membrane and the coordinated function of both the translocase and the catalytic subunit are essential for the proper functioning of the G6Pase system and the maintenance of glucose homeostasis. diabetesjournals.orgdiabetesjournals.org
| Component | Gene | Location | Function | Associated Disease |
| G6Pase-α | G6PC1 | ER of liver, kidney, intestine youtube.comnih.gov | Hydrolyzes G6P to glucose and Pi for blood glucose homeostasis. wikipedia.orgpnas.org | Glycogen Storage Disease Type Ia (GSD-Ia) nih.govyoutube.com |
| G6Pase-β | G6PC3 | Ubiquitous ER nih.govyoutube.com | Neutrophil and macrophage function and homeostasis. nih.govyoutube.com | Severe congenital neutropenia syndrome |
| G6PT | SLC37A4 | ER membrane wikipedia.orgnih.gov | Transports G6P from cytoplasm into ER lumen in exchange for Pi. wikipedia.orgneu.edu | Glycogen Storage Disease Type Ib (GSD-Ib) nih.govnih.gov |
Phosphoglucose (B3042753) Isomerase (PGI) Activity and its Metabolic Control
Phosphoglucose isomerase (PGI), also known as glucose-6-phosphate isomerase, is a crucial cytosolic enzyme that catalyzes the reversible isomerization of glucose-6-phosphate (G6P) to fructose-6-phosphate (F6P). wikipedia.orgpnas.org This reaction is a key step in both glycolysis and gluconeogenesis, linking the two pathways and directing the metabolic flux based on the cell's energy needs. nih.govwikipedia.org The reaction is near equilibrium, and its direction is primarily driven by the relative concentrations of the substrate and product. wikipedia.orgpnas.org
The catalytic mechanism of PGI involves an acid/base catalysis that facilitates the conversion of an aldose (G6P) to a ketose (F6P). wikipedia.orgdiabetesjournals.org The process begins with the enzyme binding the cyclic form of G6P. The enzyme then catalyzes the opening of the sugar ring to its linear form. nih.gov Through a series of proton transfers involving key amino acid residues in the active site, such as histidine and lysine, a cis-enediol intermediate is formed. diabetesjournals.orgnih.govnih.gov This intermediate is then converted to the open-chain form of F6P, which subsequently closes to form the final furanose ring structure. diabetesjournals.org
The activity of PGI is subject to metabolic control. The enzyme is competitively inhibited by certain metabolites. For example, erythrose-4-phosphate, an intermediate of the pentose phosphate pathway, and 6-phosphogluconate, the product of the G6PD reaction, are known inhibitors of PGI. diabetesjournals.orglibretexts.org This inhibition can serve as a regulatory feedback mechanism. For instance, inhibition by erythrose-4-phosphate can lead to an accumulation of G6P, which may then be shunted into the pentose phosphate pathway to support biosynthetic processes. nih.govdiabetesjournals.org
Furthermore, the activity of PGI can be modulated by post-translational modifications. For example, phosphorylation of human PGI at Serine-185 by protein kinase CK2 has been shown to decrease its enzymatic activity, suggesting a mechanism for allosteric regulation. nih.gov In certain cellular contexts, such as under hypoxic conditions in tumor cells, the expression of PGI can be upregulated, which in turn increases the glycolytic flux to support anaerobic energy production. nih.gov
| Feature | Description |
| Enzyme | Phosphoglucose Isomerase (PGI) / Glucose-6-Phosphate Isomerase |
| Reaction | Glucose-6-Phosphate ⇌ Fructose-6-Phosphate wikipedia.orgpnas.org |
| Metabolic Pathways | Glycolysis, Gluconeogenesis nih.govwikipedia.org |
| Mechanism | Acid/base catalysis via a cis-enediol intermediate. nih.govnih.govdiabetesjournals.org |
| Inhibitors | Erythrose-4-phosphate, 6-phosphogluconate. diabetesjournals.orglibretexts.org |
| Regulation | Allosteric inhibition, phosphorylation by protein kinase CK2, regulation of expression by factors like hypoxia. nih.govnih.govnih.gov |
Regulation of Phosphorylase and Glycogen Synthase Activity by Glucose-6-Phosphate
Glucose-6-phosphate (G6P) plays a central and reciprocal role in the allosteric regulation of the key enzymes controlling glycogen metabolism: glycogen synthase and glycogen phosphorylase. This regulation ensures that glycogen synthesis and degradation are appropriately controlled according to the cell's energy status and glucose availability. jackwestin.comyoutube.com
Glycogen Synthase Activation:
Glycogen synthase is the rate-limiting enzyme in glycogen synthesis. Its activity is stimulated by G6P. wikipedia.orgjackwestin.com When intracellular levels of glucose and, consequently, G6P are high, G6P acts as a potent allosteric activator of glycogen synthase. nih.govdiabetesjournals.org This activation is particularly important for the phosphorylated, less active form of the enzyme. diabetesjournals.orgnih.gov The binding of G6P to glycogen synthase induces a conformational change that increases the enzyme's affinity for its substrate, UDP-glucose, and overcomes the inhibition caused by phosphorylation. biorxiv.orgnih.gov This mechanism ensures that when glucose is abundant, it is efficiently stored as glycogen. wikipedia.org Studies using knockin mice with a G6P-insensitive glycogen synthase have demonstrated a marked reduction in muscle glycogen synthesis, highlighting the critical role of this allosteric activation in vivo. nih.gov
Glycogen Phosphorylase Inhibition:
Conversely, glycogen phosphorylase, the enzyme responsible for glycogen breakdown, is allosterically inhibited by G6P. youtube.comlibretexts.org In situations of high energy and ample glucose supply, the elevated concentration of G6P signals that there is no immediate need to mobilize glycogen stores. youtube.com G6P binds to an allosteric site on glycogen phosphorylase, stabilizing the enzyme in its less active conformation and thus reducing glycogenolysis. libretexts.org
In the liver, G6P also contributes to the inactivation of glycogen phosphorylase by promoting its dephosphorylation. diabetesjournals.orgnih.gov G6P stimulates the activity of phosphorylase phosphatase, the enzyme that removes the activating phosphate group from glycogen phosphorylase. diabetesjournals.orgnih.gov This leads to a decrease in the active form of phosphorylase, further suppressing glycogen breakdown. diabetesjournals.org
This dual regulatory action of G6P on both glycogen synthase and glycogen phosphorylase creates a sensitive switch that coordinates glycogen metabolism. When G6P levels rise, glycogen synthesis is promoted while glycogenolysis is inhibited, favoring glucose storage. When G6P levels fall, the allosteric activation of glycogen synthase is relieved, and the inhibition of glycogen phosphorylase is lifted, allowing for the mobilization of glucose from glycogen stores. This interplay is a key component of maintaining glucose homeostasis. diabetesjournals.orgjackwestin.com
| Enzyme | Effect of Glucose-6-Phosphate | Regulatory Mechanism |
| Glycogen Synthase | Activation wikipedia.orgjackwestin.com | Allosteric activator, increases affinity for UDP-glucose, overcomes inhibition by phosphorylation. diabetesjournals.orgbiorxiv.orgnih.gov |
| Glycogen Phosphorylase | Inhibition youtube.comlibretexts.org | Allosteric inhibitor, stabilizes the less active conformation, promotes dephosphorylation (inactivation). diabetesjournals.orgnih.govlibretexts.org |
Other Key Interacting Enzymes and Regulatory Proteins in Glucose-6-Phosphate Metabolism
Beyond the primary enzymes that define the major metabolic routes, a host of other enzymes and regulatory proteins are crucial for fine-tuning G6P metabolism. These molecules act as switches, sensors, and converters, ensuring that the flow of G6P is precisely managed.
Glucose-6-Phosphate Dehydrogenase (G6PD) is the rate-limiting enzyme of the pentose phosphate pathway. frontiersin.orgekb.egmdpi.com It catalyzes the irreversible oxidation of glucose-6-phosphate to 6-phosphoglucono-δ-lactone, a reaction that produces NADPH. wikipedia.orgnih.gov This function is vital for protecting cells, particularly red blood cells, from oxidative damage by maintaining a high level of reduced glutathione. wikipedia.orgmedlineplus.gov The activity of G6PD is stimulated by its substrate, G6P, and is subject to regulation by the cellular ratio of NADPH to NADP+. wikipedia.orgnih.gov When NADPH is consumed in biosynthetic processes like fatty acid synthesis, the resulting increase in NADP+ levels stimulates G6PD activity to replenish the NADPH pool. wikipedia.org
Phosphoglucomutase (PGM) facilitates the reversible interconversion of glucose-6-phosphate and glucose-1-phosphate. biologyinsights.comwikipedia.org This isomerization is a pivotal link between glycolysis and glycogen metabolism. biologyinsights.com When glycogen is broken down (glycogenolysis), PGM converts the resulting glucose-1-phosphate into glucose-6-phosphate, which can then enter glycolysis. ebi.ac.uk Conversely, during glycogen synthesis (glycogenesis), PGM converts G6P from glucose phosphorylation into glucose-1-phosphate, the precursor for UDP-glucose formation. wikipedia.orgalchetron.com The direction of the reaction is dependent on the relative concentrations of the two glucose phosphates, allowing the cell to shift between glucose utilization and storage based on metabolic needs. biologyinsights.com The enzyme utilizes a "ping-pong" mechanism involving a phosphorylated serine residue in its active site and a glucose-1,6-bisphosphate intermediate. biologyinsights.comebi.ac.ukalchetron.com
Glucose-6-Phosphatase (G6Pase) is a key enzyme in the liver and kidneys responsible for maintaining glucose homeostasis. nih.gov It catalyzes the hydrolysis of glucose-6-phosphate to free glucose and inorganic phosphate, the final step of both gluconeogenesis and glycogenolysis. wikipedia.orgresearchgate.netresearchgate.net This allows the release of glucose into the bloodstream to be used by other tissues. wikipedia.org The enzyme is part of a multi-component system located in the endoplasmic reticulum membrane. nih.govwikipedia.orgnih.gov Its activity is regulated by hormones; for instance, insulin inhibits its activity, while glucagon promotes it. wikipedia.org
Glucokinase Regulatory Protein (GKRP) is a crucial regulator of glucokinase (hexokinase IV) activity, primarily in hepatocytes. pnas.orgresearchgate.net While not an enzyme itself, GKRP controls the activity and subcellular location of glucokinase. pnas.org In periods of low glucose, GKRP binds to glucokinase and sequesters it within the nucleus in an inactive state. researchgate.netproteopedia.org This inhibition is reversed by fructose-1-phosphate, and enhanced by fructose-6-phosphate. pnas.org When glucose levels rise after a meal, glucokinase is released from GKRP into the cytoplasm, where it can phosphorylate glucose to G6P, initiating its metabolism. pnas.orgnih.gov This mechanism prevents a futile cycle of glucose phosphorylation and dephosphorylation during fasting states. researchgate.net
Glycogen Synthase is the rate-limiting enzyme in the synthesis of glycogen. While its primary substrate is UDP-glucose, its activity is significantly influenced by glucose-6-phosphate. wikipedia.org G6P acts as a potent allosteric activator of glycogen synthase. wikipedia.orgdiabetesjournals.org This activation is particularly important for the phosphorylated, less active form of the enzyme. High levels of G6P, indicating an abundance of glucose, can override the inhibitory effects of phosphorylation, thus promoting the storage of excess glucose as glycogen. diabetesjournals.org
The table below summarizes the key functions and interactions of these vital metabolic modulators.
| Enzyme/Protein | Metabolic Pathway | Interaction with Glucose-6-Phosphate (G6P) | Primary Function |
|---|---|---|---|
| Glucose-6-Phosphate Dehydrogenase (G6PD) | Pentose Phosphate Pathway | Substrate | Catalyzes the rate-limiting step of the PPP, producing NADPH for reductive biosynthesis and protection against oxidative stress. frontiersin.orgwikipedia.org |
| Phosphoglucomutase (PGM) | Glycolysis / Glycogenolysis / Glycogenesis | Substrate/Product | Catalyzes the reversible conversion between G6P and Glucose-1-Phosphate, linking glycolysis and glycogen metabolism. biologyinsights.comwikipedia.org |
| Glucose-6-Phosphatase (G6Pase) | Gluconeogenesis / Glycogenolysis | Substrate | Hydrolyzes G6P to free glucose, enabling its release from the liver and kidneys into the bloodstream to maintain blood glucose levels. nih.govwikipedia.org |
| Glucokinase Regulatory Protein (GKRP) | Glycolysis / Glycogen Synthesis (Regulation) | Indirect (via Fructose-6-Phosphate) | Inhibits and sequesters glucokinase in the nucleus at low glucose levels, preventing futile glucose phosphorylation. pnas.orgresearchgate.net |
| Glycogen Synthase | Glycogenesis | Allosteric Activator | Activated by G6P, promoting the conversion of UDP-glucose into glycogen for storage. wikipedia.orgdiabetesjournals.org |
In addition to these, other proteins can sense G6P levels. For example, in the bacterium Pseudomonas aeruginosa, the two-component sensor SagS perceives extracellular G6P as a signal to modulate intracellular processes that lead to biofilm formation. nih.gov This highlights that G6P can also act as a signaling molecule, influencing cellular behavior beyond its central role as a metabolic intermediate.
Structural Biology of Glucose 6 Phosphate Binding Proteins
Crystallographic and Cryo-Electron Microscopy (Cryo-EM) Studies of Glucose-6-Phosphate-Bound Enzymes
The precise three-dimensional architectures of glucose-6-phosphate-interacting proteins have been extensively elucidated through X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM). These powerful techniques have provided static snapshots of enzymes in various functional states, including in complex with G6P, offering profound insights into their mechanisms.
Glucose-6-Phosphate Dehydrogenase (G6PD): As the rate-limiting enzyme of the pentose (B10789219) phosphate (B84403) pathway, G6PD has been a subject of intense structural investigation. Numerous X-ray crystal structures and several cryo-EM structures are available in the Protein Data Bank (PDB). nih.govnih.gov For instance, the binary complex of a human G6PD mutant with G6P has been crystallized, revealing the specific interactions within the substrate-binding site. capes.gov.br These studies have been crucial in comparing the human enzyme with its counterparts in other organisms, such as parasites, which can aid in the development of selective drugs. nih.govresearchgate.net
Glucose-6-Phosphatase Catalytic Subunit 1 (G6PC1): The structure of this integral membrane protein, crucial for glucose homeostasis, remained elusive for a long time. Recent breakthroughs using cryo-EM have provided high-resolution structures of human G6PC1 in both its apo (unbound) form and in complex with G6P. pnas.orgresearchgate.net These studies revealed that G6PC1 consists of nine transmembrane helices with a catalytic pocket facing the lumen of the endoplasmic reticulum. pnas.orgresearchgate.net The determination of the G6P-bound structure was achieved using a mutant (H176A) to trap the substrate in the active site, providing an unambiguous view of its binding pose. pnas.orgresearchgate.net
Glycogen (B147801) Synthase (GS): Crystallographic studies of yeast glycogen synthase (Gsy2p) have captured the enzyme in both its basal (inactive) and G6P-activated states. nih.govresearchgate.netpnas.org These structures, solved at resolutions of 3.0 Å and 2.4 Å respectively, show that the enzyme assembles into a tetramer. nih.gov The binding of the allosteric activator, G6P, induces a significant rearrangement of the subunit interfaces, transitioning the enzyme to its active conformation. nih.govpnas.org
The table below summarizes key structural studies on these enzymes.
Interactive Data Table: Structural Studies of G6P-Binding Enzymes| Enzyme | Organism | Technique | PDB Entry | Resolution (Å) | Key Findings | Reference(s) |
|---|---|---|---|---|---|---|
| G6PC1 | Human | Cryo-EM | 7U97 | N/A | Structure of the apo form, revealing nine transmembrane helices. | pnas.orgresearchgate.net |
| G6PC1-H176A | Human | Cryo-EM | 7U98 | N/A | G6P-bound structure showing substrate recognition and conformational changes. | pnas.orgresearchgate.net |
| Glycogen Synthase (Gsy2p) | Yeast | X-ray Crystallography | 3F51 | 2.4 | Activated state structure in complex with G6P, showing tetrameric rearrangement. | nih.govpnas.org |
| Glycogen Synthase (Gsy2p) | Yeast | X-ray Crystallography | 3F50 | 3.0 | Basal state structure, showing the inactive conformation. | nih.gov |
| G6PD | Human | X-ray Crystallography | 2BHL | N/A | Structure in complex with G6P, detailing the substrate binding pocket. | researchgate.net |
| G6PD | Human | X-ray Crystallography | 2BH9 | N/A | Structure in complex with catalytic NADP+, showing coenzyme binding. | researchgate.net |
| TaPGIc | Wheat | X-ray Crystallography | 7E77 | 2.04 | Structure of cytosolic phosphoglucose (B3042753) isomerase, which binds G6P. | rcsb.org |
Characterization of Glucose-6-Phosphate Binding Sites and Associated Conformational Changes
The binding of G6P to its target enzymes is a highly specific process, orchestrated by a network of interactions within a well-defined binding pocket. This binding event is often coupled with significant conformational changes that are essential for the enzyme's function.
In human G6PC1 , the G6P binding pocket is located in the lumen-facing catalytic center. The phosphate group of G6P is anchored by electrostatic interactions with positively charged residues, including Lys76, Arg83, and Arg170. pnas.org Upon binding, G6PC1 undergoes substantial conformational rearrangements. pnas.orgresearchgate.net Specifically, luminal loops L2 and L3 move significantly, causing the ligand-binding pocket to shrink. This movement facilitates the proper positioning of the glucose moiety and is enabled by the cis-trans isomerization of proline residues (Pro248 and Pro257). pnas.org
For yeast glycogen synthase , G6P binds at the interface between subunits in the tetrameric assembly. nih.govpnas.org The binding site involves residues from two different subunits. pnas.org The phosphoryl group of G6P acts as a crucial anchor, initiating the conformational shift. researchgate.net The binding of G6P triggers a disorder-to-order transition in a loop (residues 277-285), which then forms stable interactions within the binding site of the adjacent subunit. pnas.orgresearchgate.net This event leads to a large-scale rearrangement where the subunits translate and rotate, ultimately freeing the active site cleft, making it more accessible to its substrate, UDP-glucose. nih.govresearchgate.net
In human G6PD , the substrate-binding site is located in a domain that features a classic β-α-β dinucleotide-binding fold. mdpi.comnih.gov A key residue, Lys205, is implicated in binding the glucose-6-phosphate substrate. nih.gov The binding of ligands induces structural ordering. For example, comparisons between apo and ligand-bound structures suggest that the binding of allosteric NADP+ leads to movements of residues such as Phe237 and Phe241 and flips of His201, Tyr202, and Lys205, which are crucial for arranging the active site. nih.gov Studies on G6PD from Leuconostoc mesenteroides also demonstrated that G6P binding protects the enzyme from inactivation, indicating a stabilizing conformational change. nih.gov
Elucidation of Structure-Function Relationships in Glucose-6-Phosphate-Interacting Proteins (e.g., G6PD, G6PC1, Glycogen Synthase)
The structural details obtained from crystallographic and cryo-EM studies provide a direct line of sight into how these enzymes function and how that function is regulated by G6P.
G6PC1: The structure of the G6P-bound complex clearly outlines the catalytic mechanism. Arg83 and Arg170 position the phosphate group of G6P near His176, which acts as a nucleophile to form a covalent enzyme-phosphate intermediate. Subsequently, His119 acts as a proton donor to release the glucose molecule. pnas.org The substantial conformational change induced by G6P binding is essential for this process, as it properly aligns the glucose moiety for catalysis. pnas.orgresearchgate.net Mutations in these key residues disrupt this mechanism and are linked to glycogen storage disease type Ia (GSD-1a). pnas.orgnih.gov
G6PD: The primary function of G6PD is to produce NADPH, which protects cells from oxidative stress. nih.govyoutube.com The structure reveals how G6P and the coenzyme NADP+ bind in close proximity, facilitated by a cis conformation of Proline 172, to enable the hydride transfer reaction. capes.gov.br Human G6PD also has a second, "structural" NADP+ binding site, which is not present in some lower organisms. mdpi.com This site is critical for the stability of the dimeric enzyme. Mutations affecting either the catalytic site or the structural NADP+ binding site can lead to enzyme deficiency, instability, and clinical manifestations like hemolytic anemia. mdpi.com
Glycogen Synthase: The function of glycogen synthase is to polymerize glucose for storage. nih.govwikipedia.org Its activity is tightly controlled to prevent futile cycles of synthesis and degradation. The structural work on the yeast enzyme demonstrates a clear allosteric activation mechanism. In the basal state, the active site is constricted. The binding of G6P at the subunit interface triggers a major conformational change that opens the active site, allowing for easier access for the UDP-glucose substrate and relieving the constraints on domain motion required for catalysis. pnas.org Specific residues, Arg583 and Arg587, are critical for this G6P-mediated activation. nih.govresearchgate.net This mechanism ensures that glycogen synthesis is activated only when glucose levels, and therefore G6P levels, are high. wikipedia.orgresearchgate.net
Application of Computational Modeling and Molecular Dynamics Simulations in Structural Analysis
Complementing experimental techniques, computational modeling and molecular dynamics (MD) simulations have become indispensable tools for exploring the dynamics and energetics of G6P-protein interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a "computational microscope" to observe the motion of proteins at an atomic level over time. Studies on G6PD have used MD to investigate the stability of the enzyme. Simulations showed that compared to the apo-enzyme, the G6P-bound G6PD has a lower root mean square deviation (RMSD) and radius of gyration (Rg), indicating that ligand binding promotes a more stable and compact conformation. drpress.org These simulations are also used to study the effects of disease-causing mutations. By simulating wild-type and mutant G6PD variants, researchers can gain insights into how a specific mutation might alter the protein's dynamics, stability, or ability to bind G6P or NADP+, leading to impaired function. researchgate.netbiomedicinej.com For example, simulations of the G410D variant suggested impaired dimerization and structural NADP+ binding. biomedicinej.com
Molecular Docking and Binding Free Energy Calculations: Molecular docking is used to predict the preferred binding orientation of a ligand to a protein. This has been applied to G6PD to study its interaction with potential inhibitors. nih.gov Following docking, methods like Molecular Mechanics–Poisson-Boltzmann Surface Area (MM-PBSA) can be used to calculate the binding free energy, providing a quantitative estimate of the binding affinity that often correlates well with experimental data. nih.gov
Hybrid Approaches: Often, computational methods are used in concert with experimental data or models from other predictive methods. For G6PC1, an AlphaFold2 structural model was subjected to MD simulations to explore the binding of G6P and the effects of disease-linked mutations. nih.gov The simulations helped identify a network of hydrogen bonding and van der Waals interactions that stabilize G6P in the active site and showed how mutations could disrupt this network, providing a molecular basis for GSD type 1a. nih.gov Similarly, long-range MD simulations have been used to study the interaction of glucosamine-6-phosphate synthase with its substrates and inhibitors, revealing differences in the mobility of key amino acid residues. nih.gov
Interactive Data Table: Computational Analyses of G6P-Interacting Proteins
| Protein | Method | Focus of Study | Key Findings | Reference(s) |
|---|---|---|---|---|
| G6PD | MD Simulation | Stability upon ligand binding | G6P binding leads to lower RMSD and Rg, indicating a more stable conformation. | drpress.org |
| G6PD Variants | MD Simulation | Effect of mutations | G410D mutation impairs dimerization; V291M mutation causes conformational change at the catalytic site. | biomedicinej.com |
| G6PD | Molecular Docking, MD, MM-PBSA | Interaction with steroid inhibitors | Predicted binding modes and calculated binding free energies agreed with experimental data. | nih.gov |
| G6PC1 | MD Simulation (with AlphaFold2 model) | G6P binding and effect of mutations | Identified key residues for G6P stabilization and showed how mutations perturb substrate binding. | nih.gov |
| Glucosamine-6-P Synthase | MD Simulation | Substrate/inhibitor interactions | Revealed differences in the mobility of amino acid residues upon inhibitor binding. | nih.gov |
Regulatory and Signaling Roles of Glucose 6 Phosphate
Glucose-6-Phosphate as a Signaling Molecule
Glucose-6-phosphate (G6P) is the first product of glucose metabolism upon its entry into a cell, formed by the phosphorylation of glucose by hexokinases. This position makes its intracellular concentration a primary indicator of glucose availability. Cells utilize G6P levels as a signal to coordinate metabolic activities with nutrient supply. When G6P levels rise, it signals a state of energy abundance, promoting anabolic pathways such as glycogen (B147801) and lipid synthesis. Conversely, low levels indicate energy scarcity. This signaling function is crucial for maintaining cellular homeostasis. In some contexts, such as in the pathogen Pseudomonas aeruginosa, G6P can also act as an extracellular signal, indicating its versatile role in biological systems. The ability of the cell to sense G6P is fundamental to its capacity to switch between catabolic and anabolic processes, a critical aspect of cell growth and survival.
Integration into Cellular Signaling Pathways (e.g., Mammalian Target of Rapamycin (mTOR), MondoA/Mlx)
The signaling functions of G6P are executed through its integration into major cellular control pathways, most notably the mTOR and MondoA/Mlx pathways.
Mammalian Target of Rapamycin (mTOR): The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, responding to cues like growth factors and nutrients. Glucose availability is a key input for mTOR complex 1 (mTORC1) activation. G6P's entry into glycolysis generates downstream metabolites and ATP, which are sensed by the mTORC1 pathway. For instance, high glucose levels stimulate mTOR signaling to promote cell proliferation and nutrient transport. In turn, mTORC1 activation can stimulate glycolysis and influence the pentose (B10789219) phosphate (B84403) pathway (PPP) by modulating the levels of enzymes like glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the PPP. This creates a feedback loop where glucose metabolism activates mTOR, which then promotes further glucose utilization.
MondoA/Mlx: The transcription factor complex MondoA:Mlx acts as a direct sensor of intracellular G6P levels. Under low glucose conditions, the MondoA:Mlx dimer is often located at the outer mitochondrial membrane. An increase in intracellular G6P, resulting from glucose uptake and phosphorylation, triggers the translocation of the MondoA:Mlx complex into the nucleus. Once in the nucleus, this complex binds to specific DNA sequences known as carbohydrate response elements (ChoREs) in the promoter regions of target genes. This mechanism allows G6P levels to directly control the transcription of genes involved in metabolic regulation. A primary target of MondoA:Mlx is the thioredoxin-interacting protein (TXNIP), which acts as a negative regulator of glucose uptake, forming a crucial negative feedback loop to maintain glucose homeostasis.
Mechanisms of Allosteric Regulation Exerted by Glucose-6-Phosphate
Allosteric regulation is a direct and rapid way that G6P exerts control over metabolic flux. By binding to enzymes at a site other than the active site, G6P can either activate or inhibit their catalytic activity, immediately altering pathway dynamics in response to its concentration.
Key enzymes allosterically regulated by G6P include:
Glycogen Synthase: G6P is a potent allosteric activator of glycogen synthase, the rate-limiting enzyme in glycogen synthesis. This activation is crucial for promoting the storage of excess glucose as glycogen in the liver and muscles, particularly in the postprandial state. The binding of G6P can activate even the phosphorylated, less active form of the enzyme, highlighting its importance in overriding other regulatory signals to store glucose when it is abundant.
Hexokinase: In contrast to its effect on glycogen synthase, G6P is an allosteric inhibitor of hexokinase, the enzyme that catalyzes its own formation from glucose. This product inhibition serves as a direct negative feedback mechanism. When G6P levels are high, its binding to hexokinase reduces the enzyme's activity, thereby slowing down glucose phosphorylation and preventing an excessive accumulation of glycolytic intermediates.
Glycogen Phosphorylase: G6P acts as an allosteric inhibitor of glycogen phosphorylase, the enzyme responsible for glycogen breakdown. This ensures that glycogenolysis is suppressed when glucose is readily available, preventing wasteful cycling between synthesis and degradation.
Table 1: Allosteric Regulation of Key Enzymes by Glucose-6-Phosphate
Interplay with Gene Expression and Transcriptional Control
The signaling roles of G6P culminate in the regulation of gene expression, creating long-term adaptations to the cell's metabolic state. This control is largely mediated by the signaling pathways it influences.
Through the MondoA:Mlx pathway, G6P directly drives the transcription of genes that regulate metabolic flux. The induction of TXNIP expression by the G6P-activated MondoA:Mlx complex is a prime example, serving to inhibit glucose uptake and complete a homeostatic feedback loop. Beyond TXNIP, MondoA also regulates other genes involved in glycolysis and glucose sensing.
The influence of G6P extends to the expression of key enzymes in central metabolic pathways. For example, glucose and insulin (B600854) work together to regulate the expression of Glucose-6-Phosphate Dehydrogenase (G6PDH), the rate-limiting enzyme of the pentose phosphate pathway. Similarly, the expression of the Glucose-6-Phosphatase (G6Pase) catalytic subunit, a crucial enzyme in gluconeogenesis, is regulated by glucose levels, partly through intracellular metabolites like G6P that can influence transcription factors such as ChREBP. High glucose concentrations can paradoxically increase G6Pase expression, a phenomenon linked to glucotoxicity that involves the production of reactive oxygen species (ROS) and the activity of transcription factors like HIF-1α. This interplay demonstrates that G6P is at the heart of a complex network that adjusts the cell's transcriptional landscape to manage carbohydrate and lipid metabolism according to nutrient availability.
Table 2: Signaling Pathways and Transcriptional Outcomes Influenced by Glucose-6-Phosphate
Analytical and Methodological Approaches for Glucose 6 Phosphate Research
Quantification Methods for Glucose-6-Phosphate in Biological Samples
Accurate quantification of G6P in biological matrices is fundamental to metabolic research. Various methods, ranging from traditional enzymatic assays to sophisticated spectrometric techniques, are employed for this purpose.
Enzymatic Assays (Colorimetric, Fluorometric)
Enzymatic assays offer a specific, rapid, and convenient means of quantifying G6P. nih.gov These methods are based on the oxidation of G6P to 6-phospho-D-gluconate, a reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PDH). nih.govcaymanchem.com This reaction involves the concomitant reduction of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) to NADPH. nih.govnih.gov
Colorimetric Assays: In these assays, the NADPH produced is used to reduce a chromogenic substrate, resulting in a colored product whose absorbance can be measured. nih.govresearchgate.net A common approach utilizes the tetrazolium salt WST-1, which is reduced to a water-soluble yellow formazan, with the change in absorbance at approximately 440 nm being proportional to the G6P concentration. nih.govresearchgate.net These assays are sensitive, with detection limits reported to be around 0.15 μM. nih.gov
Fluorometric Assays: For higher sensitivity, fluorometric methods are employed. abcam.com In this approach, the NADPH generated reacts with a fluorometric detector to produce a highly fluorescent molecule, such as resorufin. caymanchem.comnih.gov The fluorescence intensity is then measured at specific excitation and emission wavelengths (e.g., 530-540 nm excitation and 585-595 nm emission). caymanchem.com Fluorometric assays can detect G6P in the picomole range, offering a significant increase in sensitivity over colorimetric methods. nih.gov
Table 1: Comparison of Enzymatic Assays for Glucose-6-Phosphate Quantification
| Feature | Colorimetric Assay | Fluorometric Assay |
| Principle | Measures absorbance of a colored product. nih.gov | Measures fluorescence of a generated fluorophore. caymanchem.com |
| Common Reagents | G6PDH, NADP+, WST-1, 1-mPMS. nih.govresearchgate.net | G6PDH, NADP+, Resazurin, Diaphorase. nih.gov |
| Detection Limit | ~0.15 µM (15 pmol/well). nih.gov | ~10 pmol/well. nih.gov |
| Wavelength | ~450 nm (Absorbance). abcam.com | Ex: 530-540 nm, Em: 585-595 nm (Fluorescence). caymanchem.com |
| Advantages | Convenient, rapid, specific. nih.gov | High sensitivity, suitable for low G6P concentrations. abcam.comnih.gov |
| Disadvantages | Less sensitive than fluorometric methods. abcam.com | Potential for interference from autofluorescent molecules. nih.gov |
Advanced Chromatographic and Spectrometric Techniques (e.g., Liquid Chromatography-Mass Spectrometry (LC-MS))
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful tool for the analysis of phosphorylated sugars like G6P. oup.comshodexhplc.com This technique offers high sensitivity and specificity, allowing for the separation and quantification of G6P even in complex biological samples. shodexhplc.comijpsr.com LC-MS methods can separate G6P from its isomers, such as glucose-1-phosphate and fructose-6-phosphate (B1210287), which is often challenging with other methods. oup.comsemanticscholar.org The use of hydrophilic interaction liquid chromatography (HILIC) coupled with MS is particularly effective for retaining and separating these polar analytes. oup.comshodexhplc.com
Application of In vitro and Ex vivo Study Models
In vitro and ex vivo models are indispensable for investigating the metabolism and function of G6P. In vitro studies often utilize purified enzymes, such as G6PDH from barley root plastids, to characterize their kinetic properties and regulation in response to factors like the NADPH/NADP ratio. nih.gov Cell culture systems are also widely used. For instance, the Warburg-like effect has been studied in Jurkat cells by measuring changes in G6P concentrations. nih.gov
Ex vivo studies often involve isolating tissues or cells from an organism to study metabolic processes under more controlled conditions. For example, the quantification of G6P and other glycolytic intermediates in erythrocytes from diabetic patients has been performed to understand alterations in metabolic flux. ijpsr.com These models allow for detailed investigation of metabolic pathways and the effects of various stimuli or genetic modifications on G6P levels. ijpsr.comnih.gov
Genetic Manipulation and Gene Editing Methodologies (e.g., Gene Knockdown, Site-Directed Mutagenesis)
Genetic manipulation techniques are crucial for dissecting the roles of specific enzymes and pathways involved in G6P metabolism.
Gene Knockdown: This technique can be used to reduce the expression of a specific gene, allowing researchers to study the resulting metabolic consequences.
Site-Directed Mutagenesis: This method allows for the creation of specific mutations in a gene to alter the function of the encoded protein. For example, site-directed mutagenesis of the G6Pase catalytic subunit 1 (G6PC1) has been used to investigate the residues critical for G6P binding and hydrolysis. pnas.org
Genetic Modification for Overproduction: Strains of organisms like Saccharomyces cerevisiae have been genetically modified to overproduce enzymes like G6PDH, which is valuable for both research and industrial applications. researchgate.net
Studies have also explored the effects of G6P on DNA, where it has been shown to induce rearrangements in plasmids, highlighting its potential role in cellular mutation. nih.govpnas.org
Systems Biology and Computational Approaches (e.g., Kinetic Modeling, Flux Balance Analysis, Pathway Analysis)
Systems biology and computational approaches provide a framework for understanding the complex network of reactions involving G6P.
Kinetic Modeling: This approach uses mathematical equations to describe the rates of enzymatic reactions and predict metabolic fluxes. nih.govnih.gov Kinetic models of glycolysis have been constructed to determine the flux-control distribution and identify key regulatory steps. nih.gov These models can simulate the dynamic behavior of metabolic pathways and predict how they will respond to perturbations. nih.gov
Flux Balance Analysis (FBA): FBA is a computational method used to predict metabolic flux distributions in a genome-scale metabolic network. plos.orgnottingham.ac.uk Dynamic FBA (dFBA) can be integrated with kinetic models to analyze the transient metabolic responses of organisms to changing environmental conditions. plos.orgplos.org
Pathway Analysis: This involves the qualitative and quantitative assessment of metabolic pathways. By analyzing the labeling patterns of metabolites after introducing isotopically labeled substrates, researchers can trace the flow of carbon through different pathways, such as glycolysis and the pentose (B10789219) phosphate pathway (PPP). nih.govyoutube.com
Isotopic Tracer Studies for Metabolic Flux Analysis
Isotopic tracer studies are a powerful technique for elucidating metabolic fluxes in living systems. nih.govnih.gov This methodology involves introducing a substrate labeled with a stable isotope, such as ¹³C-glucose, into a biological system and then tracking the incorporation of the isotope into downstream metabolites. nih.govcreative-proteomics.com
By analyzing the isotopic labeling patterns of intermediates like G6P and other metabolites using techniques like mass spectrometry or nuclear magnetic resonance (NMR), researchers can quantify the relative and absolute fluxes through different metabolic pathways. nih.govcreative-proteomics.com For example, the use of specifically labeled glucose tracers, such as [1,2-¹³C₂]glucose, allows for the precise estimation of fluxes through glycolysis and the pentose phosphate pathway. nih.govnih.gov These studies provide invaluable insights into the dynamic regulation of carbon metabolism in both normal and pathological states. nih.govnih.gov
Q & A
Basic Research Questions
Q. How can researchers experimentally distinguish glucose-6-phosphate (G6P) from its structural isomer glucose-1-phosphate (G1P)?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy, particularly P NMR, to differentiate phosphate group positions. For example, G6P (disodium salt) and G1P (dipotassium salt) exhibit distinct chemical shifts in DMSO-d5. Circular dichroism (CD) spectroscopy further aids in selectivity: G6P induces a strong Cotton effect upon binding to zinc-porphyrin receptors (e.g., receptor 830b), while G1P shows weak effects .
- Experimental Design : Titrate analytes into receptor solutions and monitor binding constants via proton NMR (e.g., G6P binds ~6x more strongly than G1P: 1500 M vs. 250 M) .
Q. What are standard protocols for quantifying G6P in metabolic pathway studies?
- Methodology : Employ enzymatic assays using glucose-6-phosphate dehydrogenase (G6PDH), which oxidizes G6P to 6-phosphogluconolactone while reducing NADP to NADPH. Measure NADPH production spectrophotometrically at 340 nm. This method is validated in both cytosolic and plastidic isoforms across species .
- Data Considerations : Account for isoform-specific feedback inhibition (e.g., plastidic G6PDH is redox-sensitive, while cytosolic isoforms vary in oxidation sensitivity) .
Q. How does G6P participate in glycolysis and the pentose phosphate pathway (PPP)?
- Mechanistic Role : G6P is a branchpoint metabolite. In glycolysis, it is isomerized to fructose-6-phosphate by phosphoglucose isomerase. In the oxidative PPP, G6PDH converts G6P to 6-phosphogluconolactone, generating NADPH. Isotopic tracing (e.g., C-labeled G6P) or enzyme activity assays (zymograms) can map flux distribution .
Advanced Research Questions
Q. How can conflicting data on G6P binding affinity in artificial receptors be resolved?
- Analysis Framework : Compare experimental conditions (e.g., solvent polarity, salt forms). For instance, dipotassium G6P (as in receptor studies) may exhibit altered solubility or ion-pairing effects vs. disodium salts. Validate findings using complementary techniques like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .
- Case Study : The 1500 M binding constant for G6P in DMSO-d6 may not extrapolate to aqueous systems due to solvent-dependent boronic acid-diol interactions .
Q. What genetic and epigenetic factors regulate G6P metabolism in disease models?
- Methodology : Use CRISPR/Cas9 knockout models or RNAi to silence G6Pase or G6PDH. For example, G6Pase mutations cause glycogen storage disease type Ia, while G6PDH deficiency links to oxidative stress susceptibility. Epigenetic regulators like SIRT2 modulate G6PDH acetylation, affecting NADPH homeostasis .
- Data Integration : Combine transcriptomics (e.g., Arabidopsis G6PDH isoforms) with redox-sensitive GFP reporters to track compartment-specific NADPH dynamics .
Q. How do enzyme kinetics of G6PDH vary across species, and what are implications for pathway engineering?
- Experimental Design : Compare recombinant G6PDH isoforms (e.g., human vs. archaeal F420-dependent variants) using Michaelis-Menten kinetics. Note that F420-dependent G6PDH in Gagatemarchaeum has evolved for oxidative stress resistance, impacting metabolic engineering in synthetic biology .
- Contradictions : Lower phosphoglucose isomerase activity in Trichoderma reesei reduces PPP flux during xylose fermentation, conflicting with models assuming constant cofactor ratios .
Q. What are optimal strategies for real-time monitoring of G6P in live-cell systems?
- Tools : Use genetically encoded biosensors (e.g., FLIPglu-600μ) or carbon paste electrodes with entrapped G6PDH and mediators like tetracyanoquinodimethane (TCNQ). These enable amperometric detection of G6P at sub-micromolar sensitivity .
- Challenges : Calibrate sensors for compartment-specific measurements (cytosol vs. mitochondria) and avoid interference from NADPH-consuming pathways .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
